
4-Methoxy-N-piperidin-4-yl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
4-Methoxy-N-piperidin-4-yl-benzamide and its derivatives have been extensively studied for their synthesis and structure-activity relationships. For instance, the synthesis and SAR of these compounds have been explored, leading to the identification of potent and selective inhibitors like ML352, which represents a potent and selective inhibitor of the choline transporter (Bollinger et al., 2015). Another study designed and synthesized orally active benzamide derivatives as potent serotonin 4 receptor agonists, highlighting their potential in enhancing gastrointestinal motility (Sonda et al., 2003).
Bioactivity and Pharmacological Evaluation
Various benzamide derivatives have been synthesized and evaluated for their pharmacological properties. For instance, benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives of these compounds have shown promising results in accelerating gastric emptying and increasing the frequency of defecation, with potential as novel prokinetic agents (Sonda et al., 2004). Moreover, metal complexes of new benzamides were synthesized and showed promising antibacterial activity against various bacterial strains, indicating their potential in medicinal chemistry (Khatiwora et al., 2013).
Sigma Receptor Scintigraphy in Cancer Diagnosis
Research has also explored the use of benzamides in cancer diagnosis. For example, sigma receptor scintigraphy with certain benzamide derivatives has been investigated to visualize primary breast tumors in humans, based on their binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).
Potential in Anti-Diabetic Drug Synthesis
There has been research into the identification and synthesis of impurities in anti-diabetic drugs like Repaglinide, where benzamide derivatives played a crucial role in the structural characterization and formation of these impurities (Kancherla et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 4-Methoxy-N-piperidin-4-yl-benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
4-Methoxy-N-piperidin-4-yl-benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This compound also upregulates the expression of cleaved caspase-3 . The activation of p21 expression or the p53–p21 signaling pathway promotes cell cycle arrest and apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Result of Action
The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of cleaved caspase-3 and the induction of the expression of HIF-1α protein and the downstream target gene p21 .
Action Environment
The action of 4-Methoxy-N-piperidin-4-yl-benzamide is influenced by the hypoxic environment of the tumor cells . Hypoxia, or low oxygen levels, is a common characteristic of solid tumors and can influence the efficacy of this compound . The compound’s ability to activate the HIF-1 pathway suggests that it may be particularly effective in hypoxic environments .
Propriétés
IUPAC Name |
4-methoxy-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVMABIEHAYKHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


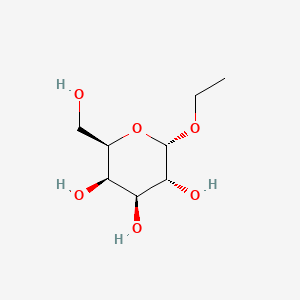
![1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid amide](/img/structure/B1365990.png)
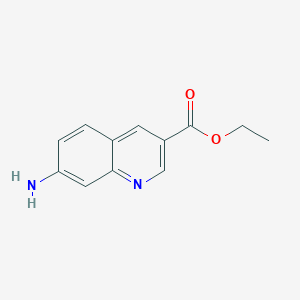
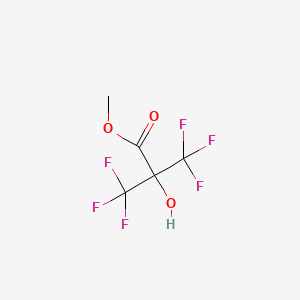
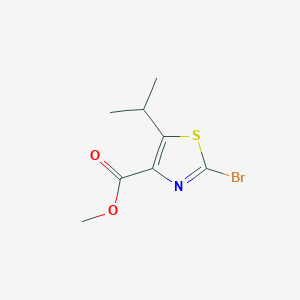
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)

![3-(4-Quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride](/img/structure/B1366001.png)
![2-[4-(Dimethylaminocarbonyl)-1H-pyrazole-1-yl]adenosine](/img/structure/B1366002.png)
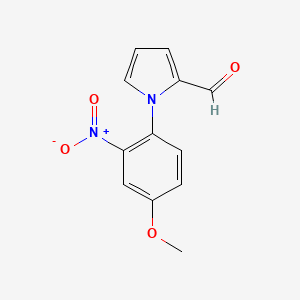
![methyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B1366005.png)

![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1366007.png)